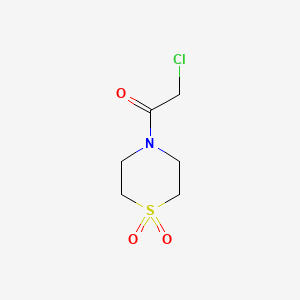4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione
CAS No.: 1107645-55-5
Cat. No.: VC2804526
Molecular Formula: C6H10ClNO3S
Molecular Weight: 211.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1107645-55-5 |
|---|---|
| Molecular Formula | C6H10ClNO3S |
| Molecular Weight | 211.67 g/mol |
| IUPAC Name | 2-chloro-1-(1,1-dioxo-1,4-thiazinan-4-yl)ethanone |
| Standard InChI | InChI=1S/C6H10ClNO3S/c7-5-6(9)8-1-3-12(10,11)4-2-8/h1-5H2 |
| Standard InChI Key | SROCMXSDHJESTG-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CCN1C(=O)CCl |
| Canonical SMILES | C1CS(=O)(=O)CCN1C(=O)CCl |
Introduction
Chemical Structure and Properties
4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione (CAS: 1107645-55-5) is characterized by a thiomorpholine ring system where the sulfur atom is oxidized to a sulfone (S,S-dioxide), with a chloroacetyl group attached to the nitrogen atom. This structural arrangement confers specific chemical and physical properties that distinguish it from other thiomorpholine derivatives .
Basic Properties
The compound exhibits the following physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C6H10ClNO3S |
| Molecular Weight | 211.67 g/mol |
| IUPAC Name | 2-chloro-1-(1,1-dioxidothiomorpholino)ethan-1-one |
| SMILES Notation | O=C(CCl)N1CCS(=O)(=O)CC1 |
| Physical State | Solid |
| MDL Number | MFCD12142619 |
The thiomorpholine dioxide ring provides structural rigidity while the chloroacetyl group serves as a reactive handle for further functionalization . The compound's sulfonyl (SO2) group increases its polarity and hydrogen-bonding capabilities, influencing its solubility in various solvents and its interactions with biological targets.
Synthesis Methods
Several synthetic approaches can be employed to prepare 4-(2-chloroacetyl)-1-thiomorpholine-1,1-dione, with the most common methods involving the acylation of thiomorpholine-1,1-dioxide with appropriate chloroacetylating agents.
Alternative Methods
Another potential synthetic approach involves the oxidation of 4-(2-chloroacetyl)thiomorpholine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the sulfone functionality . This method would be particularly useful when starting from the more readily available non-oxidized thiomorpholine precursors.
| Synthetic Method | Reagents | Conditions | Advantages |
|---|---|---|---|
| Direct Acylation | Chloroacetyl chloride, Base (Et3N) | 0-25°C, DCM/THF | High yield, Selective |
| Oxidation Route | H2O2 or m-CPBA | Room temperature | Useful for non-oxidized precursors |
Chemical Reactivity
The presence of both a sulfone group and a chloroacetyl moiety endows 4-(2-chloroacetyl)-1-thiomorpholine-1,1-dione with diverse reactivity patterns, making it a versatile building block in organic synthesis.
Nucleophilic Substitution Reactions
Applications in Research
4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione has several applications in both synthetic chemistry and biomedical research, stemming from its unique structure and reactivity profile.
Synthetic Building Block
The compound serves as a valuable building block in the synthesis of more complex molecules. Its bifunctional nature, with both the reactive chloroacetyl group and the conformationally constrained thiomorpholine dioxide ring, makes it useful for constructing diverse chemical libraries for drug discovery efforts .
Pharmacological Research
In pharmacological research, 4-(2-chloroacetyl)-1-thiomorpholine-1,1-dione and its derivatives are explored for their potential therapeutic applications. The thiomorpholine dioxide scaffold appears in various bioactive compounds, including potential antibacterial, antidiabetic, and anticancer agents .
Molecular Probes
The electrophilic chloroacetyl group makes this compound potentially useful as a covalent probe for investigating protein binding sites and enzyme active sites. Such probes can help elucidate biological mechanisms and identify new drug targets .
Comparison with Similar Compounds
Understanding 4-(2-chloroacetyl)-1-thiomorpholine-1,1-dione in the context of related compounds provides valuable insights into structure-activity relationships and potential applications.
Comparison with Other Thiomorpholine Derivatives
| Compound | Key Structural Difference | Distinctive Properties |
|---|---|---|
| 4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione | Reference compound | Reactive chloroacetyl group |
| 4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione | One additional methylene in side chain | Different spatial arrangement, potentially altered reactivity |
| 4-(4-Chlorophenyl)thiomorpholine-1,1-dioxide | Chlorophenyl instead of chloroacetyl | More stable, less reactive, different biological profile |
| 4-(2-Chloroacetyl)-3-phenyl-1-thiomorpholine-1,1-dione | Additional phenyl at position 3 | Enhanced lipophilicity, potential for π-interactions |
The comparison with 4-(3-chloropropanoyl)-1-thiomorpholine-1,1-dione is particularly interesting, as this homolog features a longer carbon chain between the carbonyl and chlorine atom, potentially affecting its reactivity and biological activity . Similarly, 4-(4-chlorophenyl)thiomorpholine-1,1-dioxide lacks the reactive carbonyl group, resulting in significantly different chemical behavior .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume